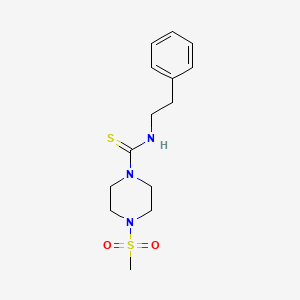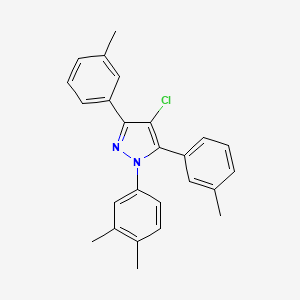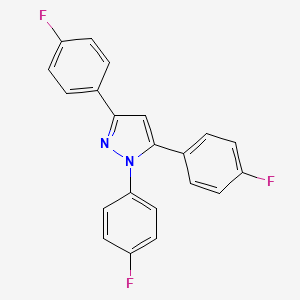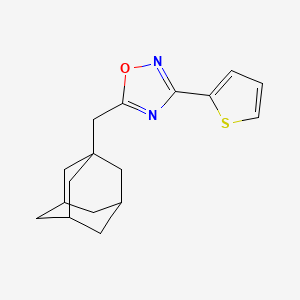
4-(methylsulfonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFONYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a phenethyl group and a methylsulfonyl group, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(METHYLSULFONYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(METHYLSULFONYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: THICA as a catalyst and nitric acid as a promoter.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(METHYLSULFONYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(METHYLSULFONYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The presence of the methylsulfonyl group enhances its selectivity and potency.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: Known for their dual antimicrobial and anti-inflammatory activities.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: Selective COX-2 inhibitors with lower gastrointestinal side effects.
Uniqueness: 4-(METHYLSULFONYL)-N~1~-PHENETHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N3O2S2 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
4-methylsulfonyl-N-(2-phenylethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C14H21N3O2S2/c1-21(18,19)17-11-9-16(10-12-17)14(20)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,20) |
InChI Key |
SILIEYCMBDMPHW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B10925716.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10925718.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-methylacetamide](/img/structure/B10925738.png)
![N-(2,3-dimethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10925747.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10925754.png)

![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925764.png)
![4-[4-(difluoromethoxy)-3-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10925770.png)
![6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925775.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10925777.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B10925778.png)

![N,6-diethyl-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925780.png)
